Indium(I) iodide

Hydrolytic stability Indium monohalides Material processing

Researchers developing room-temperature X-ray/gamma-ray detectors or lead-free photodetectors often face materials with moisture instability, phase transitions, or toxic elements that compromise device reliability and scalable manufacturing. Indium(I) iodide (InI) directly addresses these limitations: • Ultra-high resistivity (4×10¹¹ Ω·cm) and ~2.0 eV band gap enable low-leakage-current, room-temp radiation detection without cryogenic cooling; planar Pd/InI/Pd detectors resolve ⁵⁹.⁵ keV gamma peaks from ²⁴¹Am. • Czochralski-compatible growth-no solid-state phase transition between melting point (351 °C) and room temp-enables wafer-scale single-crystal boule production, unlike HgI₂, PbI₂, or BiI₃. • Distinct +1 oxidation state drives enantioselective α-allylation of ketiminoesters (up to 99% yield, 99% ee), inaccessible to In(III) halides. Supplied moisture-sensitive under inert atmosphere; standard international B2B shipping with full documentation.

Molecular Formula IIn
Molecular Weight 241.722 g/mol
CAS No. 13966-94-4
Cat. No. B081492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(I) iodide
CAS13966-94-4
Molecular FormulaIIn
Molecular Weight241.722 g/mol
Structural Identifiers
SMILES[In+].[I-]
InChIInChI=1S/HI.In/h1H;/q;+1/p-1
InChIKeyFOVZCYAIUZHXGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(I) Iodide (CAS 13966-94-4): Baseline Properties and Compound Class Context


Indium(I) iodide (InI, indium monoiodide) is a binary inorganic semiconductor belonging to the indium monohalide family (oxidation state +1), alongside InCl, InBr, and InF [1]. It crystallizes in an orthorhombic Cmcm layered structure with lattice parameters a = 475 pm, b = 1276 pm, c = 491 pm, exhibiting a density of 5.32 g/cm³, a melting point of 351 °C, and a boiling point of 712 °C [1]. InI is a red-brown diamagnetic solid with a measured optical band gap of approximately 2.0 eV, making it a wide-bandgap semiconductor suitable for room-temperature radiation detection and optoelectronic applications [2].

Why Indium(I) Iodide Cannot Be Readily Replaced by Other Indium Halides


Despite sharing the same +1 oxidation state, indium(I) monohalides exhibit fundamentally different physicochemical behaviors that directly affect their suitability for specific applications [1]. InI possesses a unique combination of superior hydrolytic stability, a wider experimental band gap, compatibility with Czochralski single-crystal growth owing to high dissociation energy and low vapor pressure, and a distinctive low-oxidation-state catalytic profile enabling α-selective allylations that In(III) halides cannot replicate [2][3]. These differences are not marginal; selecting InCl or InBr instead of InI can result in device degradation from moisture sensitivity, altered electronic transport properties, or catalytic failure in stereoselective syntheses. The quantitative evidence below substantiates each of these differentiation dimensions.

Indium(I) Iodide (CAS 13966-94-4): Quantitative Comparator-Based Differentiation Evidence


Hydrolytic Stability Advantage of InI Over InCl and InBr

Compared to other indium(I) monohalides, InI demonstrates markedly superior stability toward water and acid. While InCl is soluble in (and reactive with) water and InBr decomposes upon contact with moisture, InI undergoes hydrolysis only very slowly in cold water and remains stable in cold acid solutions [1][2]. This property is critical for ambient-atmosphere processing and long-term device reliability.

Hydrolytic stability Indium monohalides Material processing

Wider Experimental Band Gap of InI vs. InBr for Low-Noise Photodetection

The experimental optical band gap of InI is approximately 2.0 eV, as confirmed by photoluminescence measurements at 6 K showing a band-edge excitonic emission at 2.02 eV [1][2]. In contrast, the computed band gap of InBr is 1.619 eV (Materials Project, GGA-DFT, known to underestimate experimental values by ~40–50%) [3]. The wider band gap of InI directly translates to lower thermal carrier generation at room temperature, reducing dark current and improving signal-to-noise ratio in photodetector and radiation detector devices.

Band gap engineering Photodetectors Wide-bandgap semiconductors

Ultra-High Electrical Resistivity for Room-Temperature Nuclear Radiation Detection vs. CdTe

Zone-refined InI single crystals achieve an electrical resistivity of 4 × 10¹¹ Ω·cm, with an electron mobility-lifetime product of 1.3 × 10⁻³ cm²/V [1]. For comparison, commercially available detector-grade CdTe typically exhibits resistivity on the order of 10⁹ Ω·cm [2]. This two-order-of-magnitude improvement in resistivity directly suppresses leakage current, enabling clearer alpha-particle and gamma-ray spectra, as demonstrated with a ⁵⁹.⁵ keV gamma peak from ²⁴¹Am [1].

Radiation detection Semiconductor resistivity Gamma-ray spectroscopy

High Enantioselectivity and Yield in Catalytic α-Allylation vs. Conventional Indium(III) Lewis Acid Catalysts

Indium(I) iodide functions as a unique low-oxidation-state (+1) catalyst enabling α-selective allylations of C(sp²) electrophiles such as ketones and hydrazones, a reactivity profile inaccessible to In(III) halides, which act as Lewis acids and promote different reaction pathways [1]. In the direct catalytic enantioselective allylation of acyclic α-ketiminoesters, InI combined with BOX-type ligands delivers isolated yields of 91–99% with enantiomeric excesses of 90–99% ee [2]. In contrast, In(III) halides (e.g., InCl₃, InBr₃, InI₃) are standard Lewis acid catalysts that do not mediate α-selective C–C bond formation via low-valent oxidative addition/reductive elimination cycles.

Asymmetric catalysis Allylation Low-oxidation-state indium

Czochralski Single-Crystal Growth Compatibility vs. Other Heavy-Metal Iodides

Unlike HgI₂ (which undergoes a detrimental solid-state phase transition at 127 °C) and PbI₂/BiI₃ (which form polytypes), InI possesses a high molecular dissociation energy and relatively low vapor pressure, enabling Czochralski (CZ) pulling of large oriented single crystals [1][2]. CZ growth is the most cost-efficient method for producing high-quality single crystals for the semiconductor industry. InI crystals grown by CZ have achieved resistivities up to ~10¹⁰ Ω·cm [3].

Crystal growth Czochralski method Semiconductor fabrication

Procurement-Driven Application Scenarios for Indium(I) Iodide Based on Verified Differentiation Evidence


Room-Temperature X-ray and Gamma-ray Radiation Detectors

InI's ultra-high resistivity (4 × 10¹¹ Ω·cm after zone refining) and wide band gap (~2.0 eV) enable low-leakage-current, room-temperature operation without cryogenic cooling. Planar Pd/InI/Pd detectors have demonstrated clear ⁵⁹.⁵ keV gamma peaks from ²⁴¹Am and energy resolutions of 7.5% (FWHM) at 662 keV when coupled to CsI(Tl) scintillators [5][2]. These performance metrics, combined with InI's photon stopping power comparable to CdTe and its lower toxicity, make it a leading candidate for next-generation portable nuclear security and medical imaging detectors.

Lead-Free Photodetectors with Competitive Specific Detectivity

InI lateral two-terminal photodetectors achieve a specific detectivity of 5.0 × 10¹¹ Jones and a maximum pulse frequency of 93.6 kHz, competitive with lead halide perovskite photodetectors while eliminating lead toxicity concerns [5]. The material exhibits a photodetectivity approaching 1.4 × 10³ and effective charge carrier lifetimes of 2 ms in lateral geometry, making it suitable for high-speed, environmentally benign visible-light and X-ray detection.

Enantioselective α-Allylation for Pharmaceutical Intermediate Synthesis

InI's unique +1 oxidation state enables catalytic, enantioselective α-allylation of acyclic ketiminoesters with yields up to 99% and ee up to 99%, providing direct access to chiral α,α-disubstituted amino esters and proline derivatives of pharmaceutical relevance [5]. This reactivity is mechanistically inaccessible to In(III) halides, giving research groups a distinct synthetic tool for constructing quaternary stereocenters under mild, gram-scale-compatible conditions.

Czochralski Growth of Large Single Crystals for Scaled Device Fabrication

InI is one of the few heavy-metal halide semiconductors compatible with Czochralski pulling—the semiconductor industry's most cost-efficient single-crystal growth method—owing to its high dissociation energy and low vapor pressure [5]. In contrast to HgI₂, PbI₂, and BiI₃, InI exhibits no solid-state phase transition between its melting point (351 °C) and room temperature, enabling the production of large, oriented single-crystal boules suitable for wafer-scale detector and optoelectronic device manufacturing.

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